4-[(1H-imidazol-1-yl)amino]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(imidazol-1-ylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-9-1-3-10(4-2-9)13-14-6-5-12-8-14/h1-6,8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZMBWGWQLDSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-1-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to 4-[(1H-imidazol-1-yl)amino]benzylamine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(1H-imidazol-1-yl)amino]benzonitrile is an organic compound featuring an imidazole ring attached to a benzonitrile moiety through an amino linkage. It has garnered interest for its diverse applications in scientific research due to its chemical reactivity and potential biological activity. Imidazole derivatives, in general, exhibit a range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties.
Scientific Research Applications
This compound serves various purposes in scientific research, including:
- Chemistry It can be used as a building block for synthesizing complex molecules.
- Biology It is studied for its potential as an enzyme inhibitor or ligand in biochemical assays. Specifically, it interacts with phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. It can influence cell signaling pathways by modulating cAMP and cGMP levels, leading to changes in gene expression and cellular metabolism. In immune cells, it can alter cytokine production and immune responses.
- Medicine It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry It is utilized in developing advanced materials with specific electronic or optical properties.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride, resulting in conversion to 4-[(1H-imidazol-1-yl)amino]benzylamine.
- Substitution It can participate in electrophilic aromatic substitution reactions, particularly at the benzene ring, using electrophilic reagents like bromine or nitric acid under controlled conditions, leading to the formation of substituted derivatives.
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-1-yl)amino]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares 4-[(1H-imidazol-1-yl)amino]benzonitrile with structurally related compounds:
Research Findings and Trends
Synthetic Innovations: The Suzuki-Miyaura coupling route for this compound achieves >80% yields using Pd catalysts, surpassing traditional Ullmann methods (<70%) . Photoreactor-assisted Ullmann couplings reduce reaction times from 24 hours to 2–4 hours .
Structure-Activity Relationships (SAR) :
Biological Activity
4-[(1H-imidazol-1-yl)amino]benzonitrile is a compound of significant interest due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C10H8N4 and a molecular weight of approximately 184.2 g/mol. Its structure features an imidazole moiety linked to a benzonitrile group, which contributes to its reactivity and interaction with biological targets. The imidazole ring is known for its role in various biological processes, while the nitrile group can participate in hydrogen bonding, enhancing its potential interactions with enzymes and receptors.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its role as an inhibitor of phosphodiesterases (PDEs). PDEs are crucial enzymes that regulate cyclic nucleotide levels (cAMP and cGMP), which are vital for numerous cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various physiological processes, making it a candidate for therapeutic applications in conditions such as cardiovascular diseases and cancer.
Anticancer Potential
Research indicates that compounds with similar structures to this compound exhibit notable anticancer activities. For instance, studies have shown that related imidazole derivatives can induce apoptosis in cancer cell lines and suppress tumor growth in vivo. The compound's potential as an anticancer agent is supported by findings demonstrating significant cytotoxicity against various cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 | Apoptosis induction |
| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity via cell cycle arrest |
| This compound | A498 (renal carcinoma) | TBD | PDE inhibition |
The mechanisms through which this compound exerts its biological effects include:
- PDE Inhibition : By inhibiting PDEs, the compound increases the levels of cyclic nucleotides, leading to enhanced signaling pathways involved in cell survival and proliferation.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability and tumor growth.
Study on Anticancer Activity
In a recent study evaluating the anticancer properties of imidazole derivatives, researchers tested this compound against various cancer cell lines, including MCF7 and A498. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .
Pharmacological Profiles
The pharmacological profiles of related compounds suggest that modifications to the imidazole ring can enhance biological activity. For example:
Table 2: Comparison of Imidazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(5-Methylimidazol-1-yl)aniline | Methyl-substituted imidazole | PDE inhibition |
| 2-(1H-imidazol-4-yl)-pyridine | Imidazole fused with pyridine | Antimicrobial |
| Benzimidazole derivatives | Heterocyclic structure | Antitumor |
These compounds share common mechanisms related to enzyme inhibition and modulation of signaling pathways but differ in their specific substitutions and resulting activities .
Q & A
Q. What are the typical synthetic routes for 4-[(1H-imidazol-1-yl)amino]benzonitrile, and what challenges arise during purification?
Methodological Answer: The synthesis involves multi-step reactions, often starting with nucleophilic substitution or coupling between imidazole derivatives and benzonitrile precursors. For example, analogous compounds (e.g., 4-((1H-imidazol-1-yl)methyl)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide) require temperature-controlled steps (e.g., 0–80°C), solvents like dimethylformamide (DMF) or acetonitrile, and catalysts such as Pd for cross-coupling . Purification typically employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Challenges include isolating intermediates with similar polarities and avoiding imidazole ring decomposition under acidic/basic conditions.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: and NMR (e.g., DMSO-d6) identify proton environments and carbon frameworks. For example, aromatic protons in benzonitrile appear as doublets at δ 7.7–8.0 ppm, while imidazole protons resonate at δ 7.2–8.5 ppm .
- X-ray Crystallography: Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths and angles. For instance, the imidazole-benzenenitrile bond in analogs like 4-(1H-benzimidazol-2-yl)benzonitrile shows a C–N bond length of ~1.34 Å .
- IR Spectroscopy: Confirms nitrile stretches (~2220 cm) and imidazole N–H vibrations (~3400 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in optimal solvent selection for synthesizing imidazole-benzonitrile derivatives?
Methodological Answer: Comparative studies assess solvents like DMF (high polarity, good solubility) vs. acetonitrile (lower toxicity, faster reaction rates). For example, DMF may improve yields in SNAr reactions due to its ability to stabilize transition states, while acetonitrile reduces side reactions in Pd-catalyzed couplings. Researchers should monitor reaction progress via TLC/HPLC and quantify purity using melting point analysis or mass spectrometry .
Q. What computational strategies predict the biological targets and pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions with kinases (e.g., MCT4 inhibitors) by aligning the nitrile group with ATP-binding pockets .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing nitrile) with bioactivity. For analogs like 4-((5-amino-1H-indazol-1-yl)methyl)benzonitrile, Hammett constants (σ) and logP values predict cellular permeability .
- ADMET Prediction: Software like SwissADME estimates metabolic stability (e.g., cytochrome P450 interactions) and bioavailability based on imidazole’s basicity and nitrile’s polarity .
Q. How does structural modification of the imidazole ring influence biological activity against pathogens like Mycobacterium tuberculosis?
Methodological Answer:
- MIC Determination: Resazurin assays (e.g., 0.1–100 µM compound concentration) quantify growth inhibition. For example, nitrile-containing analogs show MIC values of 1.8–5.0 µM against M. tuberculosis H37Rv .
- SAR Analysis: Introducing electron-donating groups (e.g., methyl on imidazole) enhances membrane penetration, while bulky substituents (e.g., adamantyl) reduce efflux pump susceptibility .
Q. What experimental and theoretical approaches elucidate the reaction mechanism of imidazole-arylnitrile bond formation?
Methodological Answer:
- Kinetic Studies: Monitor intermediates via stopped-flow NMR or LC-MS. For example, Pd-catalyzed couplings show rate dependence on ligand concentration (e.g., XPhos) .
- DFT Calculations: Gaussian software calculates activation energies for transition states (e.g., oxidative addition of aryl halides to Pd(0)) .
- Isotope Labeling: -labeled imidazole tracks nitrogen migration in Ullmann-type reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Reproduce Conditions: Ensure identical instrumentation (e.g., 400 MHz NMR) and sample preparation (e.g., drying under high vacuum).
- Impurity Profiling: Use HPLC-MS to detect byproducts (e.g., hydrolyzed nitrile to amide).
- Crystallographic Validation: Compare experimental X-ray data (e.g., CCDC entries) with literature bond angles to confirm structural integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
